Cas no 38056-11-0 (1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE)

1-(7-Chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one is a chlorinated benzothiophene derivative with a methyl-substituted aromatic ring and a ketone functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the chloro and methyl substituents, enhance reactivity and selectivity in cross-coupling and condensation reactions. The benzothiophene core contributes to its stability, making it suitable for further functionalization. This compound is typically used in research settings for the preparation of heterocyclic compounds with potential biological activity. High purity grades are available to ensure consistent performance in synthetic applications.
1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE structure
38056-11-0 structure
Product name:1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE
CAS No:38056-11-0
MF:
Molecular Weight:
CID:4650278
PubChem ID:43155241

1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE 化学的及び物理的性質

名前と識別子

    • 1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE

1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM470554-1g
1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE
38056-11-0 95%+
1g
$*** 2023-03-31
Enamine
EN300-1073244-0.25g
1-(7-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
38056-11-0 95.0%
0.25g
$216.0 2025-02-21
Enamine
EN300-1073244-5.0g
1-(7-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
38056-11-0 95.0%
5.0g
$1530.0 2025-02-21
Aaron
AR01DU3B-50mg
1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE
38056-11-0 95%
50mg
$164.00 2025-02-09
Aaron
AR01DU3B-250mg
1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE
38056-11-0 95%
250mg
$322.00 2025-02-09
1PlusChem
1P01DTUZ-250mg
1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE
38056-11-0 95%
250mg
$320.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301855-50mg
1-(7-Chloro-3-methylbenzo[b]thien-2-yl)ethanone
38056-11-0 95%
50mg
¥2358.00 2024-05-16
A2B Chem LLC
AX24043-1g
1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE
38056-11-0 95%
1g
$591.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301855-1g
1-(7-Chloro-3-methylbenzo[b]thien-2-yl)ethanone
38056-11-0 95%
1g
¥14256.00 2024-05-16
A2B Chem LLC
AX24043-5g
1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE
38056-11-0 95%
5g
$1646.00 2024-04-20

1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE 関連文献

1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONEに関する追加情報

Introduction to 1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE (CAS No. 38056-11-0)

1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE, identified by its Chemical Abstracts Service (CAS) number 38056-11-0, is a structurally complex organic compound belonging to the benzothiophene derivatives. This molecule has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features, which make it a promising candidate for the development of novel therapeutic agents. The presence of both chloro and methyl substituents on the benzothiophene core, coupled with an acetyl group, contributes to its diverse chemical reactivity and potential biological activity.

The benzothiophene scaffold is a well-documented motif in pharmaceutical research, known for its role in various bioactive molecules. Compounds containing this core structure have been explored for their potential applications in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The specific substitution pattern in 1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE enhances its interaction with biological targets, making it an attractive scaffold for drug design.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). Benzothiophene derivatives have shown promise in this area due to their ability to modulate the conformation and activity of target proteins. The acetyl group in 1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE provides a handle for further chemical modification, allowing medicinal chemists to fine-tune its binding properties. This flexibility has enabled the synthesis of analogues with enhanced potency and selectivity.

One of the most compelling aspects of 1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By inhibiting specific kinases, it is possible to disrupt aberrant signaling networks and restore normal cellular function. Preclinical studies have demonstrated that benzothiophene-based compounds can effectively modulate kinase activity, making them valuable tools in drug discovery.

The chloro substituent at the 7-position of the benzothiophene ring is particularly noteworthy, as it can serve as a recognition element for biological targets. Chloro-substituted aromatic compounds are known to exhibit strong binding affinity to certain enzymes and receptors due to their ability to engage in halogen bonding interactions. This feature has been exploited in the design of high-affinity ligands for therapeutic applications. In addition, the methyl group at the 3-position introduces steric bulk, which can be used to optimize binding interactions and reduce off-target effects.

Recent advances in computational chemistry have further accelerated the discovery of novel bioactive molecules like 1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-ONE. Molecular docking studies have been instrumental in predicting the binding mode of this compound to target proteins, providing insights into its mechanism of action. These computational approaches have complemented experimental efforts, enabling researchers to design more effective inhibitors with improved pharmacokinetic profiles.

The synthesis of 1-(7-CHLORO-3-METHYL-1-BENZOTHIOPHEN-2-YL)ETHAN-1-OXE involves multi-step organic transformations that highlight the versatility of benzothiophene chemistry. The introduction of the acetyl group at the 2-position of the benzothiophene ring requires careful control of reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiophene core efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for both preclinical and clinical studies.

The pharmacological profile of 1-(7-Chloro - 3 -Methyl - 1 -Benzothiophen - 2 -Yl ) Ethan - 1 - One has been evaluated in various cell-based assays and animal models. Initial studies have shown that this compound exhibits significant inhibitory activity against certain kinases, with IC50 values comparable to those observed with known kinase inhibitors. Additionally, it demonstrates moderate solubility in aqueous media, which is essential for its formulation as an injectable drug or oral dosage form.

One notable finding from recent research is the ability of 1-(7-Chloro - 3 -Methyl - 1 -Benzothiophen - 2 -Yl ) Ethan - 1 - One to induce apoptosis in cancer cell lines while sparing healthy cells. This selective toxicity is attributed to its preferential interaction with overexpressed kinases commonly found in tumor cells. Such selectivity is a critical factor in minimizing side effects and improving patient outcomes.

The potential therapeutic applications of (7-Chloro - 3-Methyl-Benzothiophen - 2-Yl)Ethanone extend beyond oncology. Emerging evidence suggests that this compound may also have antimicrobial properties, making it a candidate for treating resistant bacterial infections. The unique structural features of benzothiophene derivatives contribute to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

In conclusion,(Chloro Methyl Benzothiophenone) represents a promising lead compound for further development into a novel therapeutic agent. Its unique structural features, combined with its demonstrated biological activity, make it an attractive candidate for clinical trials. As research continues to uncover new applications for benzothiophene derivatives,(Chloro Methyl Benzothiophenone) is poised to play a significant role in addressing unmet medical needs across multiple therapeutic areas.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd